4-(5-Formylthiophen-2-yl)-3-methoxybenzoic acid, 95%
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Overview
Description
4-(5-Formylthiophen-2-yl)-3-methoxybenzoic acid (95%) is a chemical compound belonging to the family of benzoic acids. It is a colorless solid with a melting point of 84-87 °C and a boiling point of 199 °C. The compound is widely used in the synthesis of various organic compounds, as well as in the development of pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of other organic compounds.
Mechanism of Action
4-(5-Formylthiophen-2-yl)-3-methoxybenzoic acid (95%) acts as a proton donor in the presence of a strong base such as sodium hydroxide or potassium hydroxide. This allows the compound to form a salt with the base, which can then be used in the synthesis of other organic compounds.
Biochemical and Physiological Effects
4-(5-Formylthiophen-2-yl)-3-methoxybenzoic acid (95%) does not have any known biochemical or physiological effects. The compound is not known to be toxic, and is not known to have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(5-Formylthiophen-2-yl)-3-methoxybenzoic acid (95%) in laboratory experiments is its low cost and availability. The compound is also relatively stable, and can be stored for long periods of time without significant degradation. However, the compound can be difficult to work with, as it is highly reactive and can form potentially hazardous compounds.
Future Directions
• Development of new synthesis methods for the compound
• Investigation of the compound’s reactivity with other organic compounds
• Investigation of the compound’s potential applications in the pharmaceutical and agrochemical industries
• Investigation of the compound’s potential applications in the field of organic synthesis
• Investigation of the compound’s potential applications as a reagent in the synthesis of other organic compounds
• Investigation of the compound’s potential applications in the field of medicinal chemistry
• Investigation of the compound’s potential applications in the field of biochemistry
• Investigation of the compound’s potential applications in the field of cell biology
• Investigation of the compound’s potential applications in the field of nanotechnology
• Investigation of the compound’s potential applications in the field of materials science
Synthesis Methods
4-(5-Formylthiophen-2-yl)-3-methoxybenzoic acid (95%) can be synthesized by the reaction of 4-methoxybenzoic acid with 5-formylthiophene in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at a temperature of 0-10 °C. The reaction is typically complete within 1-2 hours.
Scientific Research Applications
4-(5-Formylthiophen-2-yl)-3-methoxybenzoic acid (95%) is widely used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It is used as a starting material for the synthesis of various organic compounds, as well as for the development of new pharmaceuticals and agrochemicals. It is also used in the synthesis of drugs and other organic compounds.
properties
IUPAC Name |
4-(5-formylthiophen-2-yl)-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c1-17-11-6-8(13(15)16)2-4-10(11)12-5-3-9(7-14)18-12/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBKNRAQLJKJHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689509 |
Source
|
Record name | 4-(5-Formylthiophen-2-yl)-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-20-9 |
Source
|
Record name | 4-(5-Formylthiophen-2-yl)-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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